molecular formula C22H19N3O2S B2990558 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile CAS No. 2034608-47-2

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile

Cat. No.: B2990558
CAS No.: 2034608-47-2
M. Wt: 389.47
InChI Key: LAGOTFDPZSQJOF-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a phenyl group and a thiazol-2-yloxybenzoyl group, along with a cyano group at the 4-position of the piperidine ring. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds likely affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with phenylacetonitrile under controlled conditions to form the phenyl-substituted piperidine derivative. Subsequently, the thiazol-2-yloxybenzoyl group is introduced through a nucleophilic substitution reaction involving the appropriate thiazole derivative and benzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding phenolic derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or antioxidant activities.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carboxamide

  • 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carboxylic acid

  • 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-methylamine

Uniqueness: 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile stands out due to its cyano group, which imparts unique chemical properties compared to its analogs. This group can influence the compound's reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

4-phenyl-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c23-16-22(18-4-2-1-3-5-18)10-13-25(14-11-22)20(26)17-6-8-19(9-7-17)27-21-24-12-15-28-21/h1-9,12,15H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGOTFDPZSQJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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